3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS No.: 1190322-08-7
Cat. No.: VC3261600
Molecular Formula: C7H6IN3
Molecular Weight: 259.05 g/mol
* For research use only. Not for human or veterinary use.
![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine - 1190322-08-7](/images/structure/VC3261600.png)
Specification
CAS No. | 1190322-08-7 |
---|---|
Molecular Formula | C7H6IN3 |
Molecular Weight | 259.05 g/mol |
IUPAC Name | 3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine |
Standard InChI | InChI=1S/C7H6IN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11) |
Standard InChI Key | SFPSSODDVODIGF-UHFFFAOYSA-N |
SMILES | C1=CN=C2C(=C1N)C(=CN2)I |
Canonical SMILES | C1=CN=C2C(=C1N)C(=CN2)I |
Introduction
Chemical Structure and Properties
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine belongs to the class of 7-azaindoles, containing a pyrrole ring fused to a pyridine ring system. The compound's structure is characterized by an iodine atom at position 3 and an amine group at position 4, creating a molecule with multiple reactive sites.
Structural Characteristics
The compound features a bicyclic heterocyclic structure with the following key elements:
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A pyrrolo[2,3-b]pyridine (7-azaindole) core
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An iodine substituent at position 3
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A primary amine group at position 4
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An unsubstituted nitrogen at position 1 (NH group)
The presence of these functional groups contributes to the compound's chemical behavior and potential biological interactions. The iodine atom, being a good leaving group, makes the compound particularly useful in cross-coupling reactions and other synthetic transformations.
Physical and Chemical Properties
The physical and chemical properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine are summarized in the following table:
Property | Value/Description |
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Molecular Formula | C7H6IN3 |
Molecular Weight | 259.05 g/mol (approximate) |
Physical Appearance | Typically a crystalline solid |
Solubility | Moderately soluble in organic solvents such as DMSO and DMF |
Melting Point | Data not available in current research |
pKa | Multiple pKa values due to NH and NH2 groups |
Stability | Sensitive to light and oxidizing conditions |
The compound's heterocyclic nature, combined with the electron-donating amine group and electron-withdrawing effects of the pyridine nitrogen, creates a balanced electronic distribution that influences its reactivity patterns.
Synthesis Methods
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step reactions that include cyclization and substitution reactions. Several synthetic approaches can be employed based on established methodologies for similar heterocyclic compounds.
General Synthetic Approaches
Similar to other pyrrolopyridine derivatives, the synthesis of this compound often employs one of several key strategies:
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Direct iodination of 1H-pyrrolo[2,3-b]pyridin-4-amine
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Installation of the amine group on pre-iodinated pyrrolo[2,3-b]pyridine
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Construction of the pyrrolo[2,3-b]pyridine core with appropriate functionalization
The iodine atom can be introduced using various iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of appropriate oxidants.
Chemical Reactivity
The chemical reactivity of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine is largely determined by its functional groups and heterocyclic structure. The presence of the iodine atom at position 3 makes it particularly valuable for various chemical transformations.
Cross-Coupling Reactions
The iodine substituent in this compound makes it an excellent substrate for various cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Stille coupling with organostannanes
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Negishi coupling with organozinc compounds
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Heck reactions with alkenes
Application Area | Description | Potential Use |
---|---|---|
Medicinal Chemistry | Building block for drug development | Development of kinase inhibitors and other therapeutics |
Chemical Biology | Probe for biological systems | Study of enzyme inhibition and receptor binding |
Synthetic Chemistry | Versatile intermediate | Creation of compound libraries for drug discovery |
Material Science | Precursor for functional materials | Development of specialized materials with unique properties |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine and related compounds is crucial for rational drug design and optimization of biological activity.
Key Structural Elements
Several structural features contribute to the biological activity of pyrrolopyridine derivatives:
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The pyrrolo[2,3-b]pyridine core provides a rigid scaffold that can interact with various biological targets
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The iodine atom at position 3 enhances binding interactions and serves as a site for further modifications
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The amine group at position 4 provides opportunities for hydrogen bonding with biological targets
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The NH group at position 1 can serve as both a hydrogen bond donor and acceptor
Modifications to these key elements can significantly impact biological activity and physicochemical properties.
Comparison with Structural Analogs
A comparison of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine with structural analogs provides insights into the effects of various substituents on biological activity:
Compound | Structural Difference | Effect on Activity |
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1H-Pyrrolo[2,3-b]pyridin-4-amine | No iodine at position 3 | Reduced ability to participate in cross-coupling reactions |
3-Iodo-1H-pyrrolo[2,3-c]pyridin-4-amine | Different position of nitrogen in the bicyclic system | Altered electronic distribution and binding properties |
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | Methyl at N1 and nitro instead of amine at position 4 | Different electronic properties and hydrogen bonding capacity |
The presence of specific substituents on the nitrogen atoms significantly impacts inhibitory potency against target kinases while reducing off-target effects.
Analytical Characterization
Analytical characterization of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine is essential for confirming its structure, purity, and properties.
Spectroscopic Analysis
Common spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the compound's structure and purity
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Mass Spectrometry: Confirms molecular weight and fragmentation pattern
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the amine and NH stretching bands
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UV-Visible Spectroscopy: Characterizes electronic transitions and helps in quantitative analysis
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for assessing the purity of heterocyclic compounds like 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine and monitoring reactions involving these compounds.
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